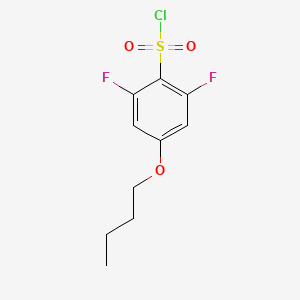

4-Butoxy-2,6-difluorobenzenesulfonyl chloride

Description

BenchChem offers high-quality 4-Butoxy-2,6-difluorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-2,6-difluorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-butoxy-2,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF2O3S/c1-2-3-4-16-7-5-8(12)10(9(13)6-7)17(11,14)15/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSVHISYDYYKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Butoxy-2,6-difluorobenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride, a specialized chemical intermediate with significant potential in medicinal chemistry and drug development. While not a widely cataloged compound, its unique structural features—a difluorinated aromatic ring, a reactive sulfonyl chloride moiety, and a lipophilic butoxy group—position it as a valuable building block for the synthesis of novel sulfonamides and other bioactive molecules. This document details the compound's predicted physicochemical properties, proposes a robust and plausible multi-step synthesis, explores its anticipated reactivity, and discusses its potential applications, particularly in the design of therapeutic agents. Safety protocols and detailed experimental procedures are provided to equip researchers and drug development professionals with the necessary knowledge for its synthesis and handling.

Introduction: The Strategic Value of Fluorinated Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a cornerstone of synthetic organic chemistry, primarily serving as precursors to sulfonamides, a class of compounds with a rich history and broad therapeutic impact.[1] Since the discovery of the antibacterial properties of Prontosil, sulfonamides have evolved into a versatile scaffold found in drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1]

The strategic incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[2] The 2,6-difluoro substitution pattern on the benzene ring of the title compound is particularly noteworthy. These fluorine atoms exert strong electron-withdrawing effects, which can significantly influence the reactivity of the sulfonyl chloride group and the physicochemical properties of its derivatives.[3] Furthermore, the butoxy group at the 4-position introduces a lipophilic chain, which can be leveraged to modulate solubility, cell permeability, and protein-binding interactions of the final drug molecule.

This guide focuses on 4-Butoxy-2,6-difluorobenzenesulfonyl chloride, presenting it as a high-potential, yet underexplored, synthetic intermediate. We will dissect its structure, propose a logical synthetic pathway, and provide the technical insights necessary for its application in a research and development setting.

Structural Elucidation and Physicochemical Properties

The chemical structure of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride is characterized by a benzene ring substituted with two fluorine atoms ortho to a sulfonyl chloride group, and a butoxy group para to the same.

Figure 2: Proposed synthetic pathway for 4-Butoxy-2,6-difluorobenzenesulfonyl chloride.

Synthesis of Key Intermediate: 4-Butoxy-2,6-difluoroaniline

While this intermediate is commercially available, understanding its synthesis provides a more complete picture. A plausible route starts from 2,6-difluorophenol.

Step 1: Williamson Ether Synthesis to form 4-Butoxy-2,6-difluorophenol This classic ether synthesis involves the deprotonation of the phenol followed by nucleophilic substitution on an alkyl halide.

-

Rationale: The hydroxyl group of 2,6-difluorophenol is acidic and can be readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide is a good nucleophile that can displace the bromide from 1-bromobutane.

Step 2: Amination of 4-Butoxy-2,6-difluorophenol Conversion of the phenol to an aniline can be achieved through various methods, including the Buchwald-Hartwig amination of the corresponding aryl triflate or nonaflate.

-

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This method is known for its broad substrate scope and functional group tolerance.

Detailed Protocol: Sandmeyer Chlorosulfonylation

The conversion of an aromatic amine to a sulfonyl chloride via its diazonium salt is a well-established transformation. [4][5][6]A modern and safer variation utilizes a stable SO₂ surrogate like DABCO-bis(sulfur dioxide) (DABSO) and avoids the isolation of the potentially explosive diazonium salt. [1][7] Experimental Protocol:

Materials:

-

4-Butoxy-2,6-difluoroaniline (1.0 equiv)

-

DABCO-bis(sulfur dioxide) (DABSO) (0.6 equiv)

-

Copper(II) chloride (CuCl₂) (5 mol%)

-

37% Aqueous Hydrochloric Acid (2.0 equiv)

-

tert-Butyl nitrite (1.1 equiv)

-

Acetonitrile (MeCN) (to 0.2 M concentration)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-butoxy-2,6-difluoroaniline (1.0 equiv), DABSO (0.6 equiv), CuCl₂ (0.05 equiv), and acetonitrile.

-

Cool the mixture in an ice-water bath and add 37% aqueous HCl (2.0 equiv) dropwise.

-

While maintaining the temperature, add tert-butyl nitrite (1.1 equiv) dropwise. A slight exotherm may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed (typically 12-18 hours). For less reactive anilines, gentle heating (e.g., to 75°C) may be necessary to ensure full conversion. [1]5. Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x volume of MeCN).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Butoxy-2,6-difluorobenzenesulfonyl chloride.

-

Purification can be achieved via flash column chromatography on silica gel or Kugelrohr distillation. [1]

Reactivity and Applications in Drug Discovery

The primary utility of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride lies in its ability to react with primary and secondary amines to form sulfonamides.

Figure 3: General reaction of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride with a primary amine to form a sulfonamide.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The resulting sulfonamides are of great interest in drug discovery for several reasons:

-

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for carboxylic acids, amides, or esters, offering improved hydrolytic stability and different hydrogen bonding patterns. [1]* Enzyme Inhibition: Sulfonamides are a key pharmacophore in many enzyme inhibitors, notably carbonic anhydrase and protease inhibitors. [8]* Modulation of Physicochemical Properties: The 4-butoxy-2,6-difluoroaryl moiety can be used to fine-tune the properties of a lead compound. The butoxy group increases lipophilicity, potentially improving membrane permeability, while the difluoro substitutions can enhance metabolic stability and binding interactions.

Safety and Handling

As with all sulfonyl chlorides, 4-Butoxy-2,6-difluorobenzenesulfonyl chloride should be handled with care, following strict safety protocols. Based on data for 2,6-difluorobenzenesulfonyl chloride, the compound is expected to be corrosive and moisture-sensitive. [9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. [9]* Handling: This compound is likely to be a corrosive material that causes severe skin burns and eye damage. [9]Avoid inhalation of vapors and contact with skin and eyes. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents. [9]* First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [9] * Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. [9] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]

-

Conclusion

4-Butoxy-2,6-difluorobenzenesulfonyl chloride represents a promising, highly functionalized building block for modern drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established and reliable chemical transformations. The combination of a reactive sulfonyl chloride handle with a metabolically robust, lipophilically-tuned aromatic core makes it an attractive tool for medicinal chemists seeking to expand chemical space and develop novel therapeutic agents with enhanced pharmacological profiles. This guide provides the foundational knowledge for the synthesis, handling, and strategic application of this valuable compound.

References

-

Sandmeyer reaction. (2024). In Wikipedia. Retrieved from [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955. Available from: [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. (2022, January 21). Retrieved from [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. Available from: [Link]

-

Shafi, S., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available from: [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Fernández-Lozano, M., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

-

Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369-373. Available from: [Link]

-

Nishizawa, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1429. Available from: [Link]

-

Savin, A. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15035-15042. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). The Chemical Role of 2,6-Difluoronitrobenzene in Advanced Synthesis. Retrieved from [Link]

- Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol.

-

PubChem. (n.d.). 2,6-Difluorophenol. Retrieved from [Link]

-

Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]

-

Kitching, M. O., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 77. Available from: [Link]

-

Organic Syntheses. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.

-

Wang, Y., et al. (2020). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Green Chemistry, 22(10), 3122-3130. Available from: [Link]

-

Pitart-Vidal, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12215–12226. Available from: [Link]

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. vanderbilt.edu [vanderbilt.edu]

Technical Guide: Properties and Applications of Fluorinated Benzenesulfonyl Chlorides

Executive Summary

Fluorinated benzenesulfonyl chlorides represent a critical class of electrophilic sulfur(VI) reagents in medicinal chemistry and materials science. Unlike their non-fluorinated counterparts, the presence of fluorine atoms on the aromatic ring introduces unique electronic perturbations—governed by the interplay of strong inductive withdrawal (-I) and resonance donation (+R)—that significantly alter the electrophilicity of the sulfonyl center.

This guide analyzes the physicochemical properties, synthesis vectors, and reactivity profiles of these compounds, with a specific focus on their role as precursors to SuFEx (Sulfur-Fluoride Exchange) click chemistry hubs.

Part 1: Physicochemical Profile & Electronic Effects

The reactivity of benzenesulfonyl chlorides is dictated by the electron density at the sulfur atom. Fluorine substitution modifies this density based on its position (ortho, meta, para) relative to the sulfonyl group.

Comparative Physical Properties

The following data consolidates the physical constants for the three primary isomers. Note the distinct melting point depression in the meta isomer compared to the para isomer, a common phenomenon due to crystal packing efficiency.

| Property | 2-Fluorobenzenesulfonyl Chloride | 3-Fluorobenzenesulfonyl Chloride | 4-Fluorobenzenesulfonyl Chloride |

| CAS Registry | 2905-21-7 | 701-27-9 | 349-88-2 |

| Physical State | Low-melting solid / Liquid | Liquid | Solid |

| Melting Point | 27–30 °C | 7 °C | 33–35 °C |

| Boiling Point | 246–247 °C (760 mmHg) | 231–232 °C (760 mmHg) | 95–96 °C (2 mmHg) |

| Density (25°C) | 1.47 g/mL | 1.463 g/mL | 1.493 g/mL |

| Hammett | N/A (Ortho effect applies) |

Electronic Influence on Reactivity (Hammett Analysis)

The rate of nucleophilic attack (e.g., hydrolysis or aminolysis) on the sulfonyl sulfur correlates with the Hammett equation :

-

Meta-Substitution (

): The fluorine atom exerts a strong inductive effect (-I) that is not counteracted by resonance. Consequently, 3-fluorobenzenesulfonyl chloride is significantly more reactive toward nucleophiles than the unsubstituted parent. -

Para-Substitution (

): At the para position, fluorine's strong inductive withdrawal (-I) is largely canceled by its resonance donation (+R) into the ring system. This makes 4-fluorobenzenesulfonyl chloride only marginally more reactive than benzenesulfonyl chloride, and significantly less electrophilic than the meta-isomer. -

Ortho-Substitution: While Hammett constants do not strictly apply due to steric factors, the 2-fluoro isomer exhibits a "field effect" where the high electronegativity of fluorine close to the sulfur center increases electrophilicity, though steric hindrance may retard attack by bulky nucleophiles.

Part 2: Synthesis Architectures

Efficient synthesis of fluorinated benzenesulfonyl chlorides typically avoids direct chlorosulfonation (reaction with

Core Synthesis Workflow

The most robust pathway proceeds from the corresponding fluorinated aniline or thiol.

Figure 1: Primary synthetic routes. The oxidative chlorination of thiols (Red Arrow) is preferred for high-yield laboratory scale-up.

Protocol: Oxidative Chlorination (Thiol Route)

This method avoids hazardous sulfur dioxide gas used in the Sandmeyer route.

Reagents: 4-Fluorobenzenethiol (1.0 equiv), N-Chlorosuccinimide (NCS, 3.0 equiv), 2M HCl (aq), Acetonitrile. Mechanism: The thiol is oxidized to a sulfenyl chloride (Ar-S-Cl), which is further oxidized to the sulfonyl chloride.

-

Dissolution: Dissolve 4-fluorobenzenethiol (10 mmol) in Acetonitrile (50 mL) and cool to 0°C.

-

Acidification: Add 2M HCl (5 mL).

-

Chlorination: Portion-wise add NCS (30 mmol) over 20 minutes. Maintain temperature <10°C to prevent over-oxidation or hydrolysis.

-

Work-up: Dilute with ice water and extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Validation: Confirm conversion via TLC (disappearance of thiol) and

H-NMR (downfield shift of aromatic protons).

Part 3: Reactivity & SuFEx Applications

While sulfonyl chlorides are useful electrophiles for making sulfonamides (e.g., in fragment-based drug discovery), their most potent modern application is as precursors to Sulfonyl Fluorides for SuFEx (Sulfur-Fluoride Exchange) click chemistry.

The Chloride-to-Fluoride Gateway

Sulfonyl chlorides are hydrolytically unstable. In contrast, sulfonyl fluorides are exceptionally stable to hydrolysis (even at high pH) but react specifically with silyl ethers or amines under "click" conditions. Therefore, the fluorinated benzenesulfonyl chloride is rarely the final drug pharmacophore but rather the reactive intermediate used to install the latent SuFEx warhead.

Figure 2: The Stability Inversion. Converting the unstable Chloride (Red) to the stable Fluoride (Green) enables biological applications.

Protocol: Bifluoride Exchange (Cl F)

This protocol converts 4-fluorobenzenesulfonyl chloride to 4-fluorobenzenesulfonyl fluoride.

Rationale: Potassium Bifluoride (

-

Setup: Charge a flask with 4-fluorobenzenesulfonyl chloride (1.0 equiv) and Acetonitrile (3 mL/mmol).

-

Exchange: Add saturated aqueous

(2.0 equiv). -

Reaction: Stir vigorously at Room Temperature for 2–4 hours.

-

Monitoring: Monitor by GC-MS or

F-NMR. The sulfonyl fluoride signal appears distinct from the aromatic C-F signal.

-

-

Isolation: Dilute with water, extract with ether. The product is often pure enough for use after solvent removal.

Part 4: Handling and Safety

Fluorinated benzenesulfonyl chlorides are lachrymators and corrosives . They react violently with nucleophiles (water, alcohols, amines).

-

Hydrolysis Hazard: Upon contact with moisture, they release HCl gas and form the corresponding sulfonic acid. The 3-fluoro isomer hydrolyzes faster than the 4-fluoro isomer.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Violent reaction with DMSO (can cause explosive decomposition at high temperatures). Use Acetonitrile or DCM for reactions.

References

-

Huntsman, E. et al. (2025). "Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride." Thermo Fisher Scientific. Link

-

Rogne, O. (1968). "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B. Link

- Sharpless, K. B. et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

- Hansch, C. et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source of values).

-

Lukin, O. et al. (2010). "Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides." Tetrahedron. Link

-

Sigma-Aldrich. (2026). "Product Specification: 3-Fluorobenzenesulfonyl chloride." MilliporeSigma. Link

2,6-difluoro-4-alkoxy benzenesulfonyl chloride derivatives

An In-depth Technical Guide to 2,6-difluoro-4-alkoxy Benzenesulfonyl Chloride Derivatives

Abstract

This technical guide provides a comprehensive exploration of , a class of compounds of increasing importance in medicinal chemistry and drug development. We delve into the strategic rationale for their design, focusing on the synergistic effects of the ortho-difluoro substitution pattern and the tunable 4-alkoxy group. This document offers field-proven insights into their synthesis, reactivity, and applications, supported by detailed experimental protocols, mechanistic considerations, and a critical case study of their emerging role as novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1] The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. The 2,6-difluoro-4-alkoxy benzenesulfonyl chloride scaffold embodies a particularly powerful combination of these attributes.

The key structural features are:

-

2,6-Difluoro Substitution: The ortho-difluoro pattern significantly increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity towards nucleophiles. This arrangement also provides a conformational constraint and can serve as a metabolic blocking site, preventing unwanted oxidative metabolism of the aromatic ring.

-

Sulfonyl Chloride Moiety: This functional group is a highly versatile electrophilic handle. It readily reacts with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[2][3][4] This reactivity is fundamental to its utility as a building block for more complex molecules.

-

4-Alkoxy Group: The substituent at the para-position offers a critical point for modulation. By varying the nature of the alkyl chain (R-group), researchers can systematically adjust the compound's solubility, lipophilicity, and potential for specific interactions with biological targets.[5]

This guide will elucidate the synthesis of these valuable intermediates, explore their chemical reactivity, and highlight their application, with a particular focus on recent discoveries in cancer therapy.

Synthesis and Mechanistic Considerations

The synthesis of 2,6-difluoro-4-alkoxy benzenesulfonyl chlorides is not a trivial, single-step process. It requires a multi-step approach that logically builds the molecule by installing the required functional groups in a specific order. The choice of route is dictated by the availability of starting materials and the desired alkoxy substituent. A highly logical and versatile approach begins with a readily available difluorinated precursor, introduces the alkoxy group, and culminates in the installation of the sulfonyl chloride.

Proposed Synthetic Pathway

A robust synthetic strategy involves a three-stage process starting from 1,3-difluoro-4-nitrobenzene. This starting material is chosen because the nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of the alkoxy group.

The overall workflow can be visualized as follows:

Caption: Proposed synthetic workflow for the target molecule.

Causality Behind the Strategy:

-

Stage 1 (SNAr): The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards displacement by a nucleophile.[1][6][7] An alkoxide (RO⁻) serves as an excellent nucleophile to displace this fluorine, installing the desired alkoxy group. The fluorine atom is a surprisingly effective leaving group in SNAr reactions, often more so than heavier halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[1][8]

-

Stage 2 (Reduction): The nitro group, having served its purpose as an activating group, is now converted into an amine. Standard reduction conditions, such as catalytic hydrogenation (H₂ over Pd/C) or treatment with reducing agents like tin(II) chloride (SnCl₂), are highly effective for this transformation.

-

Stage 3 (Diazotization/Sulfonylation): The resulting aniline is a versatile precursor for introducing the sulfonyl chloride. A Sandmeyer-type reaction is employed. The primary amine is first converted to a diazonium salt using sodium nitrite and a strong acid.[9] This highly reactive intermediate is then treated with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield the final benzenesulfonyl chloride.

Detailed Experimental Protocol: Synthesis of 2,6-Difluoro-4-methoxy benzenesulfonyl chloride

This protocol provides a representative, step-by-step methodology for a specific derivative.

Stage 1: Synthesis of 4-Methoxy-2,6-difluoronitrobenzene

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an argon inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under argon.

-

Reaction: Once all the sodium has reacted, add 1,3-difluoro-4-nitrobenzene (1.0 eq).

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product. Purify by flash column chromatography if necessary.

Stage 2: Synthesis of 4-Methoxy-2,6-difluoroaniline

-

Setup: To a flask containing 4-methoxy-2,6-difluoronitrobenzene (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction: Fit the flask with a hydrogen balloon and stir vigorously at room temperature. The reaction is exothermic.

-

Monitoring: Monitor the reaction by TLC until completion (typically 2-4 hours).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the aniline product, which is often pure enough for the next step.

Stage 3: Synthesis of 2,6-Difluoro-4-methoxy benzenesulfonyl chloride

-

Diazotization: Dissolve 4-methoxy-2,6-difluoroaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a suspension of copper(II) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide (SO₂) gas at 0 °C.

-

Addition: Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ suspension. Vigorous nitrogen evolution will occur.

-

Workup: After the addition is complete and gas evolution has ceased, pour the reaction mixture into ice water.

-

Extraction and Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2,6-difluoro-4-methoxy benzenesulfonyl chloride.

Physicochemical Properties and Reactivity

The combination of the substituents gives this class of molecules a distinct reactivity profile.

| Property | Influence of Substituents |

| Electrophilicity | The two ortho-fluorine atoms inductively withdraw electron density, making the sulfur atom of the sulfonyl chloride highly electrophilic and susceptible to nucleophilic attack. |

| Solubility | The 4-alkoxy group significantly impacts solubility. Short alkyl chains (e.g., methoxy, ethoxy) can increase polarity, while longer chains increase lipophilicity. |

| Stability | These compounds are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[10] They should be handled under anhydrous conditions. |

| XLogP3 (Predicted) | The XLogP3 for the parent 2,6-difluorobenzenesulfonyl chloride is 2.1.[11] The addition of an alkoxy group will generally increase this value, enhancing lipophilicity. |

Key Reactions

The primary utility of these compounds stems from the reactivity of the sulfonyl chloride group.

Caption: Key reactions of the sulfonyl chloride moiety.

-

Sulfonamide Formation: This is arguably the most important reaction in a drug discovery context. Reaction with primary or secondary amines in the presence of a non-nucleophilic base (like pyridine or triethylamine) readily forms a stable sulfonamide linkage.[3] This linkage is a common feature in many pharmaceuticals.

-

Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. These can be used as protecting groups or as intermediates themselves.[10]

Applications in Drug Discovery and Medicinal Chemistry

While these molecules are primarily valued as versatile intermediates, recent research has uncovered direct biological activity, opening new avenues for therapeutic development.

Case Study: A Novel Antitumor Agent for Hepatocellular Carcinoma

A groundbreaking study identified a specific difluorinated alkoxy sulfonyl chloride, compound SIOC-XJC-SF02 , as a potent antitumor agent against hepatocellular carcinoma (HCC).[12][13] This compound is a derivative of the lipid-lowering drug fenofibrate but demonstrated significantly improved anticancer activity.

Key Findings:

-

Potent Antiproliferative Activity: SIOC-XJC-SF02 showed significant growth inhibition in human HCC cell lines, with IC₅₀ values in the low micromolar range, a substantial improvement over the parent drug fenofibrate.[12][13]

-

Mechanism of Action: Through advanced proteomics (MS-CETSA), the study revealed that the compound exerts its effect by directly targeting and activating the enzyme fumarate hydratase, a key component of the Krebs cycle.[12] This represents a novel mechanism for an anticancer agent.

-

In Vivo Efficacy: The compound demonstrated inhibitory effects on human HCC cells both in vitro and in vivo, establishing it as a promising lead compound for anti-HCC drug development.[12][13]

| Cell Line | Compound | IC₅₀ (μM) |

| HepG2 | SIOC-XJC-SF02 | 10.908[12] |

| HCCLM3 | SIOC-XJC-SF02 | 4.011[12] |

| Various Tumor Cells | Fenofibrate (Parent Drug) | up to 200[13] |

This case study underscores the therapeutic potential held within this chemical class, moving beyond their role as simple building blocks to that of active pharmaceutical ingredients.

Potential as a Scaffold for Kinase Inhibitors

The benzenesulfonamide motif is a well-established scaffold in the design of kinase inhibitors.[5][14] The ability to readily convert 2,6-difluoro-4-alkoxy benzenesulfonyl chlorides into a diverse library of sulfonamides makes them highly attractive starting points for screening campaigns against various protein kinases, which are critical targets in oncology and inflammatory diseases.

Safety and Handling

As with all sulfonyl chlorides, these compounds must be handled with care.

-

Hazards: They are corrosive and cause severe skin burns and eye damage. The hydrolysis of the sulfonyl chloride group with moisture on skin or in the eyes releases hydrochloric acid, leading to chemical burns.

-

Precautions: Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place under an inert atmosphere, away from moisture.

Conclusion and Future Outlook

represent a strategically important class of molecules for chemical and pharmaceutical research. Their synthesis, while requiring a multi-step approach, is based on well-understood and reliable organic reactions. The true value of this scaffold lies in its trifecta of features: the activating and modulating properties of the difluoro pattern, the versatile reactivity of the sulfonyl chloride handle, and the tunable nature of the alkoxy group.

The recent discovery of potent, direct antitumor activity for a member of this class highlights a paradigm shift in their application. Future research will likely focus on expanding the library of these derivatives and screening them against a wider range of biological targets, including kinases and metabolic enzymes. The insights and protocols provided in this guide serve as a foundational resource for scientists aiming to harness the potential of this powerful chemical scaffold.

References

-

Surajit K. Ghosh, S. S. (2007). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Onajobi, I. B., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

-

Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]

-

Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854. [Link]

-

ChemRxiv. (2024). Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis. ChemRxiv. [Link]

-

Onajobi, I. B., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Applied and Industrial Sciences, 11(2), 524-533. [Link]

-

Leighty, B. (2013). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

-

American Chemical Society. (2025). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiophenols. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. PubChem. [Link]

-

Zhang, Y., et al. (2019). Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources. ACS Omega, 4(11), 14755-14763. [Link]

- Google Patents. (1991). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-

MDPI. (2023). Identification of a Difluorinated Alkoxy Sulfonyl Chloride as a Novel Antitumor Agent for Hepatocellular Carcinoma through Activating Fumarate Hydratase Activity. MDPI. [Link]

-

ScienceDirect. (2025). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. ScienceDirect. [Link]

-

American Chemical Society. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications. [Link]

- Google Patents. (2019). Cyclin-dependent kinase inhibitors.

-

MDPI. (2025). One-Pot Alkylation–Sulfonylation of Diphenol. MDPI. [Link]

-

PubMed. (2025). Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ). [Link]

- Google Patents. (2003). Protein tyrosine kinase inhibitors.

-

National Center for Biotechnology Information. (2023). Identification of a Difluorinated Alkoxy Sulfonyl Chloride as a Novel Antitumor Agent for Hepatocellular Carcinoma through Activating Fumarate Hydratase Activity. PMC. [Link]

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 4. echemcom.com [echemcom.com]

- 5. AU2019413360A1 - Cyclin-dependent kinase inhibitors - Google Patents [patents.google.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. What is 1,3-Difluorobenzene?_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Identification of a Difluorinated Alkoxy Sulfonyl Chloride as a Novel Antitumor Agent for Hepatocellular Carcinoma through Activating Fumarate Hydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2003020698A2 - Protein tyrosine kinase inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Sulfonylation with Fluorinated Reagents

A Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated sulfonyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can significantly enhance a compound's metabolic stability, bioavailability, and potency by modulating its physicochemical properties.[1][2] This guide provides a comprehensive overview of the general procedures for sulfonylation using fluorinated reagents, with a focus on the underlying principles, practical experimental protocols, and essential safety considerations.

Choosing Your Fluorinated Sulfonylating Reagent: A Comparative Overview

The selection of the appropriate fluorinated sulfonylating reagent is critical for the success of the reaction and depends on the substrate's reactivity and the desired product. The most common reagents include trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), perfluoroalkanesulfonyl fluorides, and other sulfonyl halides.

| Reagent | Structure | Key Characteristics | Common Applications |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | (CF₃SO₂)₂O | Highly reactive, excellent leaving group | Conversion of alcohols to triflates for subsequent nucleophilic substitution.[3][4] |

| Perfluoroalkanesulfonyl Fluorides (e.g., Nonafluorobutanesulfonyl fluoride) | C₄F₉SO₂F | Generally more stable and less reactive than the corresponding chlorides.[5] | Synthesis of sulfonamides and sulfonate esters.[6] |

| Aryl Sulfonyl Fluorides | ArSO₂F | Bench-stable alternatives to sulfonyl chlorides.[5] | Used in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[7] |

The Mechanism of Sulfonylation: An Electrophilic Attack

The sulfonylation of nucleophiles such as alcohols, amines, and phenols proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonylating reagent. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, increasing its reactivity, and to neutralize the acidic byproduct.

Caption: General mechanism of sulfonylation.

General Experimental Protocols

The following protocols provide a general framework for the sulfonylation of common nucleophiles. Optimization of reaction conditions may be necessary for specific substrates.

A General Experimental Workflow

Caption: A typical workflow for a sulfonylation reaction.

Protocol 1: Sulfonylation of Alcohols (Formation of Triflates)

This protocol describes the conversion of a primary alcohol to its corresponding triflate using triflic anhydride.[3]

Materials:

-

Primary alcohol (1.0 mmol)

-

Anhydrous dichloromethane (DCM) (10 mL)

-

Pyridine or Triethylamine (1.2 mmol)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 mmol)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 mmol) and pyridine (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triflic anhydride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water (10 mL).

-

Separate the organic layer, and wash it sequentially with cold 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sulfonylation of Amines (Formation of Sulfonamides)

This protocol outlines the synthesis of a sulfonamide from a primary amine and an arenesulfonyl fluoride.

Materials:

-

Primary amine (1.0 mmol)

-

Arenesulfonyl fluoride (1.05 mmol)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary amine (1.0 mmol) in anhydrous THF (10 mL), add triethylamine (1.5 mmol).

-

Add the arenesulfonyl fluoride (1.05 mmol) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) if necessary. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting sulfonamide by column chromatography or recrystallization.

Protocol 3: Sulfonylation of Phenols (Formation of Aryl Sulfonates)

This protocol details the preparation of an aryl sulfonate from a phenol and a perfluoroalkanesulfonyl fluoride.

Materials:

-

Phenol (1.0 mmol)

-

Perfluoroalkanesulfonyl fluoride (e.g., nonafluorobutanesulfonyl fluoride) (1.1 mmol)

-

Anhydrous acetonitrile (10 mL)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 mmol)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of the phenol (1.0 mmol) and potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL), add the perfluoroalkanesulfonyl fluoride (1.1 mmol) at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude aryl sulfonate by flash column chromatography.

Safety Precautions

Fluorinated sulfonylating reagents are often corrosive, moisture-sensitive, and can be toxic.[8][9][10] It is imperative to handle these reagents with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Work in a well-ventilated fume hood.[8][9]

-

Handling: These reagents are often highly reactive with water and other nucleophiles.[8][12] Handle under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

Quenching: Quench reactions and excess reagents carefully, typically by slow addition to a stirred, cooled solution of a suitable quenching agent (e.g., water, aqueous base).

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Inactive reagent (hydrolyzed) | Use a fresh bottle of the sulfonylating reagent. |

| Insufficiently basic conditions | Use a stronger base or a higher equivalent of the base. | |

| Steric hindrance at the reaction site | Increase reaction temperature and/or time. Consider a less sterically hindered sulfonylating agent. | |

| Formation of multiple products | Side reactions (e.g., elimination for secondary alcohols) | Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine). Run the reaction at a lower temperature. |

| Reaction with other functional groups | Protect other sensitive functional groups in the molecule. | |

| Difficulty in purification | Co-elution of product and starting material | Optimize the solvent system for column chromatography. Consider derivatization to aid separation. |

Conclusion

Sulfonylation with fluorinated reagents is a powerful tool in organic synthesis, enabling the preparation of a wide range of valuable compounds. A thorough understanding of the reactivity of the chosen reagent, careful control of reaction conditions, and strict adherence to safety protocols are paramount for achieving successful and reproducible results. The protocols and guidelines presented here offer a solid foundation for researchers to confidently employ these important transformations in their work.

References

[8] Synquest Labs. Trifluoroacetic anhydride Safety Data Sheet. [11] Santa Cruz Biotechnology. Trifluoroacetic anhydride Safety Data Sheet. [13] Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1335-1338. [14] Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10634-10640. [9] Apollo Scientific. Trifluoromethanesulfonic anhydride Safety Data Sheet. [1] Sal-Aghili, S., & Ghassemi, S. (2020). Pharmaceutical applications of organofluorine compounds. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-28). Elsevier. [12] Carl ROTH. Trifluoroacetic anhydride Safety Data Sheet. [10] Fisher Scientific. Triflic anhydride Safety Data Sheet. [2] Gouverneur, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conference. [15] University College London. (2018). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [16] Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10634-10640. [5] Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. The Journal of Organic Chemistry, 83(13), 7579-7585. [17] Alfa Chemistry. Reasons and Status of Organofluorine Compounds As Drugs. [18] Veverková, E., Poláčková, V., & Toma, Š. (2020). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ACS Sustainable Chemistry & Engineering, 8(3), 1596-1603. [19] Enamine. Sulfonyl Chlorides/Fluorides. [3] Organic Chemistry Portal. Alcohol to Triflate - Common Conditions. [20] University of Bern. (2023). Radical-Mediated Reactions Involving Fluorinated Reagents and Sulfones. BORIS Theses. Ross, S. A., Pitié, M., & Meunier, B. (2000). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1, (4), 571-574. [21] Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [22] Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1985). Aromatic sulfonation 25: Kinetics and mechanism of the sulfonation of fluoro-, bromo- and iodo-benzene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [23] Organic Syntheses. (2014). 2-Benzyloxy-1-methyl-pyridinium trifluoromethanesulfonate. [7] Wu, P., & Sharpless, K. B. (2019). Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. Angewandte Chemie International Edition, 58(28), 9497-9501. Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [6] Beier, P. (2004). Amine-Induced Decomposition of Perfluoroalkanesulfonyl Fluorides. The Journal of Organic Chemistry, 69(19), 6474-6477. [24] Organic Chemistry Portal. Synthesis of β-trifluoromethyl alcohols. [25] WIPO. (1999). PROCESS FOR PREPARATION OF FLUORINATED SULFINATES. WO/1999/032439. [26] Ritter, T. (2015). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Organic Letters, 17(21), 5244-5247. [27] Ni, C., & Hu, J. (2014). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews, 114(12), 6004-6050. [28] Xiao, J.-C. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1147-1163. [29] Wikipedia. Perfluorooctanesulfonyl fluoride. [30] Weng, J., & Lu, G. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 14206-14210. [31] Ritter, T. (2015). Supporting Information for Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. DOI: 10.1021/acs.orglett.5b02668. [32] Shen, X. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. iScience, 6, 213-221. IDT. (2016). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. [33] Benchchem. Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. [34] Al-Zoubi, R. M. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 19(5), 6203-6213. [35] Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 4. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. theballlab.com [theballlab.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.fr [fishersci.fr]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. carlroth.com [carlroth.com]

- 13. d-nb.info [d-nb.info]

- 14. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 20. Radical-Mediated Reactions Involving Fluorinated Reagents and Sulfones - BORIS Theses [boristheses.unibe.ch]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. β-Trifluoromethyl alcohol synthesis [organic-chemistry.org]

- 25. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 26. semanticscholar.org [semanticscholar.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. sioc.ac.cn [sioc.ac.cn]

- 29. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 30. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. sioc.ac.cn [sioc.ac.cn]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

Reaction conditions for 4-Butoxy-2,6-difluorobenzenesulfonyl chloride with amines

An In-Depth Technical Guide to the Synthesis of Novel Sulfonamides: Reaction Conditions for 4-Butoxy-2,6-difluorobenzenesulfonyl chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-substituted-4-butoxy-2,6-difluorobenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry. The strategic incorporation of a butoxy group and ortho-difluoro substitution on the phenyl ring offers a unique combination of modulated lipophilicity, metabolic stability, and potential for enhanced protein-ligand interactions. This guide delves into the core principles, reaction mechanisms, and optimized experimental protocols for the reaction of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride with a variety of primary and secondary amines. Authored from the perspective of a senior application scientist, this note emphasizes the causality behind procedural choices, provides robust, self-validating protocols, and offers expert insights into troubleshooting and optimization.

Introduction: The Strategic Value of Fluorinated Butoxy-Benzenesulfonamides

The sulfonamide functional group is a cornerstone of modern drug discovery, present in a wide array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, and targeted cancer therapies.[1][2] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a phosphate or carboxylate group and its capacity to form crucial hydrogen bonds with biological targets.[3]

The reagent at the center of this guide, 4-Butoxy-2,6-difluorobenzenesulfonyl chloride, is a bespoke building block designed for advanced drug development. The components of its structure are deliberate:

-

2,6-Difluoro Substitution: The ortho-fluorine atoms are powerful electron-withdrawing groups that enhance the electrophilicity of the sulfonyl sulfur, increasing its reactivity towards amines.[4] Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability and modulate pKa.[5]

-

4-Butoxy Group: The para-butoxy chain serves to increase the lipophilicity of the resulting sulfonamide, which can significantly impact pharmacokinetic properties such as cell permeability and oral bioavailability.

This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this versatile reagent in the synthesis of novel, drug-like molecules.

Core Reactivity and Mechanistic Pathway

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic and robust nucleophilic acyl substitution-type reaction.[6][7] The reaction proceeds via a well-understood, two-step addition-elimination mechanism.

Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electron deficiency of the sulfur is amplified by the three electronegative substituents (two oxygens, one chlorine) and further enhanced by the inductive effect of the 2,6-difluoro substitutions.[6]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

-

Proton Transfer: The resulting product is a protonated sulfonamide. A base present in the reaction mixture neutralizes the generated hydrochloric acid (HCl) and deprotonates the sulfonamide nitrogen (if it came from a primary amine) to yield the final, neutral product.[2][6]

The use of a base is critical, as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion by neutralizing the HCl byproduct.[7]

Caption: Generalized mechanism for sulfonamide synthesis.

Experimental Design and Protocols

The following protocols are designed to be robust starting points for a wide range of amine substrates. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific cases, particularly with sterically hindered or electronically deactivated amines.

General Workflow for Sulfonamide Synthesis

Caption: Standard experimental workflow for sulfonamide synthesis.

Protocol A: Reaction with Primary and Secondary Aliphatic Amines

This protocol is suitable for most non-aromatic primary and secondary amines.

-

Materials and Reagents:

-

4-Butoxy-2,6-difluorobenzenesulfonyl chloride (1.0 eq.)

-

Aliphatic amine (1.0-1.1 eq.)

-

Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Argon).

-

-

Safety Precautions: 4-Butoxy-2,6-difluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[8][9] It will release HCl upon contact with water. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aliphatic amine (1.1 eq.) and anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

-

Add triethylamine (1.5 eq.) to the solution.

-

Cool the stirred mixture to 0 °C using an ice-water bath.

-

In a separate flask, dissolve 4-Butoxy-2,6-difluorobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-6 hours. Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid or oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure sulfonamide.

-

Protocol B: Reaction with Weakly Nucleophilic or Aromatic Amines

Aniline derivatives or other electron-poor amines may require slightly more forcing conditions or a different base/solvent system. Pyridine is often an excellent choice as it can serve as both the base and the solvent.[10][11]

-

Step-by-Step Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aromatic amine (1.0 eq.) in anhydrous pyridine (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-Butoxy-2,6-difluorobenzenesulfonyl chloride (1.1-1.2 eq.) portion-wise as a solid or dropwise as a solution in minimal anhydrous THF.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be required for highly deactivated amines.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice water and stir vigorously to precipitate the product.[10]

-

If a solid forms, collect it by vacuum filtration, wash with cold water, and dry.

-

If an oil forms, extract the mixture with ethyl acetate or DCM.

-

Wash the organic layer with 1M copper (II) sulfate solution (to remove pyridine), followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by chromatography or recrystallization.

-

Data Summary and Optimization Parameters

The following table provides representative starting conditions for various amine classes. Researchers should use this as a foundation for optimization.

| Amine Substrate | Representative Example | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |

| Primary Aliphatic | Butylamine | Et₃N | DCM | 0 to RT | 2-4 | >90% | Highly reactive; reaction is typically fast and clean. |

| Secondary Aliphatic | Diethylamine | Et₃N | THF | 0 to RT | 3-6 | 85-95% | Slightly slower than primary amines due to increased steric hindrance. |

| Primary Aromatic | Aniline | Pyridine | Pyridine | 0 to RT | 12-16 | 70-85% | Less nucleophilic; pyridine as solvent/base is effective.[10] |

| Electron-Poor Aromatic | 4-Nitroaniline | Pyridine | Pyridine/DMF | RT to 50 | 18-24 | 50-70% | Requires more forcing conditions; may require heating. |

| Heterocyclic Amine | Morpholine | Et₃N | DCM | 0 to RT | 2-4 | >90% | High nucleophilicity leads to efficient reaction. |

| Sterically Hindered | tert-Butylamine | NaH | THF | 0 to RT | 12-24 | 40-60% | Significant steric hindrance may require a stronger, non-nucleophilic base. |

Note: Yields are estimates based on general sulfonylation reactions and will vary based on the specific substrate and purification efficiency.

Expert Insights & Troubleshooting

-

Controlling Disulfonylation: When using primary amines, using a slight excess of the amine (1.1 eq) relative to the sulfonyl chloride (1.0 eq) can help minimize the formation of the disulfonated byproduct (ArSO₂-N(R)-SO₂Ar). Over-basing with strong, non-nucleophilic bases can sometimes promote this side reaction.[12]

-

Dealing with Low Reactivity: For poorly nucleophilic amines, several strategies can be employed. Switching to a more polar aprotic solvent like DMF or using a stronger, non-nucleophilic base such as sodium hydride (NaH) can increase the reaction rate.[2] Gentle heating is also a viable option, but should be monitored carefully to avoid decomposition.

-

Work-up Considerations: The butoxy group on the final product increases its lipophilicity. This is generally advantageous for extraction into common organic solvents like ethyl acetate or DCM. However, it may also mean that the product is more soluble in nonpolar solvents used for chromatography (e.g., hexanes), requiring a more polar eluent system than analogous compounds without the butoxy group.

-

Purity of Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis. Always use a fresh or properly stored bottle of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride. If the reagent has been exposed to moisture, it will contain the corresponding sulfonic acid, which can complicate the reaction and purification.

Conclusion

The reaction of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride with amines is a powerful and reliable method for synthesizing novel sulfonamides tailored for drug discovery programs. By understanding the underlying mechanism and carefully selecting the appropriate base, solvent, and temperature conditions, researchers can efficiently access a diverse library of compounds. The protocols and insights provided in this guide offer a solid framework for successful synthesis and serve as a foundation for further exploration and optimization in the pursuit of new therapeutic agents.

References

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.

- The Synthesis of Functionalised Sulfonamides. UCL Discovery.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications.

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.

- Preparation of sulfonamides from N-silylamines. PMC.

- Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Benchchem.

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- Preparation of N-(pyridin-2-yl) Substituted Benzene Sulfonamide. Bio-protocol.

- Aromatic Sulfonamides. Journal of Synthetic Chemistry.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.

- 2,6-Difluorobenzenesulfonyl chloride. CymitQuimica.

- 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271. PubChem.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

- Reactions of Amines. Chemistry LibreTexts.

- SAFETY DATA SHEET - 2,6-Difluorobenzenesulfonyl chloride. Fisher Scientific.

- Application of Fluorine in Drug Discovery. PharmaBlock.

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride [cymitquimica.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

Application Note: High-Efficiency Friedel-Crafts Sulfonylation using Fluorinated Benzenesulfonyl Chlorides

Abstract & Strategic Relevance

Diaryl sulfones are pharmacophores of immense significance in medicinal chemistry, serving as core scaffolds in COX-2 inhibitors (e.g., Etoricoxib), HIV-1 non-nucleoside reverse transcriptase inhibitors, and 5-HT6 antagonists. The incorporation of fluorine into these structures is a critical strategy to enhance metabolic stability, lipophilicity, and binding affinity.

However, fluorinated benzenesulfonyl chlorides present a unique synthetic challenge. The strong electron-withdrawing nature of fluorine (Inductive effect,

Mechanistic Insight: The "Fluorine Penalty"

To optimize the reaction, one must understand the failure mode. In a standard Friedel-Crafts sulfonylation, the Lewis Acid (LA) abstracts a chloride to generate a sulfonylium cation.

The Fluorine Effect: When the aryl group (

Consequently, reactions using fluorinated sulfonyl chlorides often suffer from:

-

Sluggish kinetics: Requiring higher temperatures.

-

Desulfonylation: Thermal decomposition releasing

and aryl chlorides. -

Hydrolysis: Rapid degradation if moisture is present, as the

bond is labile.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway highlighting the rate-limiting formation of the destabilized sulfonylium ion due to electron-withdrawing fluorine substituents.

Catalyst Selection Guide

We have evaluated three catalytic systems for fluorinated substrates. Use this table to select the protocol best suited for your substrate's sensitivity.

| Feature | Protocol A: Classical ( | Protocol B: Green ( | Protocol C: Ionic Liquid |

| Catalyst Type | Strong Lewis Acid (Stoichiometric) | Mild Lewis Acid (Catalytic) | Dual Solvent/Catalyst |

| Reactivity | Very High (Forces difficult substrates) | High (Activated substrates preferred) | Moderate to High |

| Moisture Sensitivity | Extreme (Fires/Fumes) | Low (Water tolerant) | Low |

| Atom Economy | Poor (Large Al waste) | Excellent (Recyclable) | Good (Recyclable) |

| Selectivity | Low (Isomer mixtures common) | High (Para-selective) | High |

| Recommended For | Pentafluorobenzenesulfonyl chloride | 4-Fluorobenzenesulfonyl chloride | Scale-up processes |

Experimental Protocols

Protocol A: High-Force Synthesis (Aluminum Chloride)

Best for highly deactivated electrophiles (e.g., polyfluorinated sulfonyl chlorides).

Safety Note:

-

Polyfluorobenzenesulfonyl chloride (1.0 equiv)

-

Arene (1.2 equiv)

- (Anhydrous, 1.1 - 1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Nitromethane (

)

Procedure:

-

Apparatus: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Nitrogen (

).[1] -

Catalyst Suspension: Add anhydrous

(1.5 equiv) to dry DCM (0.5 M concentration relative to limiting reagent). Cool to 0°C.[1] -

Electrophile Formation: Dissolve the fluorinated sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the

suspension.-

Observation: The solution may turn yellow/orange, indicating the formation of the acylium-like complex. Stir for 15 mins at 0°C.

-

-

Addition of Nucleophile: Add the Arene dropwise.

-

Critical Control: If the Arene is electron-rich (e.g., anisole), add very slowly to prevent exotherm.

-

-

Reaction: Allow to warm to Room Temperature (RT). If TLC shows incomplete conversion after 2 hours, heat to reflux (40°C).

-

Note: Polyfluorinated substrates may require reflux in 1,2-dichloroethane (83°C) to drive conversion.

-

-

Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break aluminum emulsions).

-

Workup: Extract with DCM (3x). Wash organics with brine, dry over

, and concentrate.

Protocol B: Green Catalytic Synthesis (Bismuth Triflate)

Recommended for medicinal chemistry libraries. Milder, cleaner, and recyclable.[2]

Reagents:

-

Fluorobenzenesulfonyl chloride (1.0 equiv)

-

Arene (1.0 - 1.2 equiv)

- (1 - 5 mol%)

-

Solvent: Neat (solvent-free) or Nitromethane

Procedure:

-

Setup: In a sealed tube or reaction vial, combine the fluorinated sulfonyl chloride (1.0 mmol) and the arene (1.2 mmol).

-

Catalyst Addition: Add

(0.05 mmol, 5 mol%). -

Reaction: Heat the mixture to 80–100°C.

-

Why Heat? The fluorinated electrophile is sluggish. Thermal energy is required to overcome the activation energy of the

bond cleavage.

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 2–6 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of silica gel (to remove catalyst). Concentrate filtrate.

-

Recycling: If using a larger scale, the catalyst can be recovered by aqueous extraction (catalyst stays in water phase) and water evaporation.

-

Workflow Visualization (Protocol B)

Figure 2: Operational workflow for Bismuth(III) Triflate catalyzed sulfonylation.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| No Reaction | Sulfonylium ion not forming due to F-deactivation. | Switch from |

| Desulfonylation ( | Temperature too high; | Lower temperature.[1][6] Use a milder catalyst ( |

| Regioisomer Mix | High temperatures reduce selectivity. | Use a sterically hindered solvent (Nitrobenzene) or lower temp with higher catalyst loading (10 mol%). |

| Hydrolysis ( | Wet reagents. | While |

References

- Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Repic, O., & Vogt, P. (2001). "Bismuth(III) Triflate: A Water-Tolerant, Reusable Catalyst for Friedel-Crafts Acylation and Sulfonylation."[7] Tetrahedron Letters, 42(31), 5203-5205. Link

-

Frost, C. G., et al. (2001). "Atom Efficient Friedel-Crafts Sulfonylations." Synlett, 2001(06), 0830-0832. Link

-

Bandgar, B. P., & Kasture, S. P. (2001). "Triflic acid catalyzed acylation and sulfonylation of arenes."[8] Journal of Chemical Research, 2001(6), 220-221.

-

Cui, S. L., et al. (2004). "Ionic Liquid Catalyzed Friedel-Crafts Sulfonylation." Journal of Organic Chemistry, 69(4), 1382. Link

-

Jia, X., et al. (2013). "Synthesis of Fluorinated Diaryl Sulfones as COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(4), 1065. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. WO2006022731A1 - Reusable friedel-crafts catalysts, their use, and their regeneration - Google Patents [patents.google.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]